molecular formula C9H12O2 B1601813 [4-(Methoxymethyl)phenyl]methanol CAS No. 62172-89-8

[4-(Methoxymethyl)phenyl]methanol

Cat. No.: B1601813
CAS No.: 62172-89-8
M. Wt: 152.19 g/mol
InChI Key: XEAWKKKDACPXKB-UHFFFAOYSA-N
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Description

[4-(Methoxymethyl)phenyl]methanol: is an organic compound with the molecular formula C9H12O2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a methoxymethyl group at the para position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 4-(Methoxymethyl)benzaldehyde: One common method to prepare [4-(Methoxymethyl)phenyl]methanol is by reducing 4-(methoxymethyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.

    Grignard Reaction: Another method involves the Grignard reaction, where 4-(methoxymethyl)benzyl chloride reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then treated with formaldehyde to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Methoxymethyl)phenyl]methanol can be oxidized to form 4-(methoxymethyl)benzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 4-(methoxymethyl)benzyl alcohol using strong reducing agents like LiAlH4.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.

    Reduction: NaBH4 or LiAlH4 in solvents like THF or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: 4-(Methoxymethyl)benzaldehyde.

    Reduction: 4-(Methoxymethyl)benzyl alcohol.

    Substitution: Depending on the nucleophile, products can vary, such as 4-(methoxymethyl)phenyl halides, amines, or thiols.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: [4-(Methoxymethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: It is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways involving methoxymethyl groups.

Medicine:

    Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry:

    Material Science: It is used in the production of polymers and resins with specific properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of [4-(Methoxymethyl)phenyl]methanol depends on its specific application. In biochemical studies, it may act as a substrate or inhibitor for enzymes that metabolize methoxymethyl groups. The molecular targets and pathways involved include various enzymes such as oxidoreductases and transferases.

Comparison with Similar Compounds

    Benzyl Alcohol: Similar structure but lacks the methoxymethyl group.

    4-Methoxybenzyl Alcohol: Similar structure but has a methoxy group instead of a methoxymethyl group.

    4-(Hydroxymethyl)phenylmethanol: Similar structure but has a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness:

    Methoxymethyl Group: The presence of the methoxymethyl group in [4-(Methoxymethyl)phenyl]methanol imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to similar compounds.

    Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[4-(methoxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAWKKKDACPXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560408
Record name [4-(Methoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62172-89-8
Record name 4-(Methoxymethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62172-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(methoxymethyl)phenyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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